Dimethyl 3-(2-chlorobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate
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Overview
Description
Dimethyl 3-(2-chlorobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate is a complex organic compound with the molecular formula C23H16ClNO5 and a molecular weight of 421.841 g/mol . This compound is part of the pyrrolo[2,1-a]isoquinoline family, which is known for its presence in various bioactive natural products and pharmaceutically important molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-a]isoquinoline derivatives, including Dimethyl 3-(2-chlorobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate, involves several methodologies. One common approach is the I2-DMSO mediated multicomponent [3+2] annulation reaction. This metal-free process involves N–H/α-C (sp3)–H trifunctionalization of tetrahydroisoquinolines (THIQ) and C–C bond cleavage of cyclopropenone, providing a direct approach to obtain pyrrolo[2,1-a]isoquinoline derivatives with a quaternary carbon center .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(2-chlorobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Dimethyl 3-(2-chlorobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 3-(2-chlorobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-(2,4-dichlorobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate: This compound has a similar structure but with different substituents, leading to distinct properties.
Other pyrrolo[2,1-a]isoquinoline derivatives: These compounds share the core structure but differ in their functional groups, affecting their reactivity and applications.
Uniqueness
Dimethyl 3-(2-chlorobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
618443-45-1 |
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Molecular Formula |
C23H16ClNO5 |
Molecular Weight |
421.8 g/mol |
IUPAC Name |
dimethyl 3-(2-chlorobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate |
InChI |
InChI=1S/C23H16ClNO5/c1-29-22(27)17-18(23(28)30-2)20(21(26)15-9-5-6-10-16(15)24)25-12-11-13-7-3-4-8-14(13)19(17)25/h3-12H,1-2H3 |
InChI Key |
QYXZAIYVHQDJBR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OC)C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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